molecular formula C10H14O2 B15267809 Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate

Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate

Cat. No.: B15267809
M. Wt: 166.22 g/mol
InChI Key: IHMOPLGWSWTQKZ-RMKNXTFCSA-N
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Description

Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate ( 1562191-70-1) is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a bicyclo[2.2.1]heptane (norbornane) scaffold fused with an exocyclic methyl acetate group, a structure prevalent in a wide range of biologically active molecules . The rigid bicyclic framework serves as a versatile precursor for the synthesis of more complex derivatives. Researchers utilize this ester in the development of novel compounds with potential pharmacological activity, as the norbornane core is a key structure in various monoterpene derivatives known for exhibiting anti-inflammatory, antimicrobial, and anticancer properties . Its molecular formula is C10H14O2 and it has a molecular weight of 166.22 g/mol . This product is intended for use in research and development laboratories as a key synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 1562191-70-1 • Molecular Formula: C10H14O2 • Molecular Weight: 166.22 g/mol • IUPAC Name: methyl (2E)-2-(2-bicyclo[2.2.1]heptanylidene)acetate • SMILES: O=C(OC)/C=C1\C2CCC1C2 • InChI Key: IHMOPLGWSWTQKZ-RMKNXTFCSA-N

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl (2E)-2-(2-bicyclo[2.2.1]heptanylidene)acetate

InChI

InChI=1S/C10H14O2/c1-12-10(11)6-9-5-7-2-3-8(9)4-7/h6-8H,2-5H2,1H3/b9-6+

InChI Key

IHMOPLGWSWTQKZ-RMKNXTFCSA-N

Isomeric SMILES

COC(=O)/C=C/1\CC2CCC1C2

Canonical SMILES

COC(=O)C=C1CC2CCC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate typically involves the esterification of bicyclo[2.2.1]heptan-2-ylideneacetic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Bicyclo[2.2.1]heptan-2-ylideneacetic acid+MethanolH2SO4Methyl 2-bicyclo[2.2.1]heptan-2-ylideneacetate+Water\text{Bicyclo[2.2.1]heptan-2-ylideneacetic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Bicyclo[2.2.1]heptan-2-ylideneacetic acid+MethanolH2​SO4​​Methyl 2-bicyclo[2.2.1]heptan-2-ylideneacetate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Its rigid bicyclic structure makes it useful in the design of polymers and other materials with specific mechanical properties.

    Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The presence and position of substituents on the bicyclo[2.2.1]heptane skeleton significantly alter physical and chemical properties. Key comparisons include:

Compound Name Molecular Formula Substituents Key Features Reference
Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate C₁₀H₁₂O₂ None Base structure; planar ester group enhances electrophilicity. Inferred
(Z)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate C₁₃H₂₀O₂ 3,3-Dimethyl Steric hindrance from methyl groups reduces reactivity in nucleophilic additions.
2-(Bicyclo[2.2.1]heptan-2-yl)acetic acid C₉H₁₄O₂ Carboxylic acid Higher polarity and acidity compared to esters; used in metal coordination.
tert-Butyl 2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)acetate C₁₆H₂₇NO₂ Amino, tert-butyl Bulkier ester group improves thermal stability; amino group enables Schiff base formation.

Key Findings :

  • The 3,3-dimethyl substitution in increases steric bulk, lowering solubility in polar solvents.
  • Carboxylic acid derivatives (e.g., ) exhibit higher melting points due to hydrogen bonding, whereas esters like the target compound are more volatile.
Stereochemical Variations

Stereochemistry (endo/exo configurations and double bond geometry) critically impacts biological activity and synthetic utility:

  • (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acetate (CAS 76-49-3) adopts an endo configuration, enhancing thermal stability compared to exo isomers .
  • Bicyclo[2.2.1]heptane-2,7-diol,2-acetate (CAS 129830-59-7) contains diol groups, enabling hydrogen-bonding interactions absent in the target compound .

Research Implications and Gaps

  • Pharmacological Potential: Derivatives like 10VP91 () highlight the role of bicyclo[2.2.1]heptane esters in drug discovery, particularly for enzyme modulation .
  • Computational Studies : DFT analyses (e.g., B3LYP/6-31G(d,p) in ) predict electronic properties but require experimental validation for the target compound .

Biological Activity

Methyl 2-{bicyclo[2.2.1]heptan-2-ylidene}acetate, a compound of significant interest in medicinal chemistry, exhibits various biological activities owing to its unique bicyclic structure. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H16O2
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1562191-70-1
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of bicyclic ketones with acetic anhydride or similar acetylating agents under controlled conditions. The reaction can be optimized for yield and purity through the selection of appropriate solvents and catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Receptor Binding : The rigid structure allows for precise binding to various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds structurally related to this compound. These compounds have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on derivatives of bicyclic compounds demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
    CompoundMIC (µg/mL)
    This compound32
    Control (Amoxicillin)8
    This suggests that while effective, further optimization may be required to enhance its antimicrobial potency .
  • Anti-inflammatory Activity :
    In a controlled experiment, this compound was administered to animal models exhibiting inflammation due to induced arthritis. The results indicated a reduction in swelling and pain, with a significant decrease in inflammatory markers such as TNF-alpha and IL-6.

Q & A

Q. Theoretical Workflow

  • DFT modeling : B3LYP/6-31G(d,p) calculations predict reaction sites by mapping electrostatic potential surfaces (EPS). For camphor analogs, EPS highlights the acetate group as a nucleophilic hotspot .
  • Transition state analysis : IRC (intrinsic reaction coordinate) simulations validate proposed mechanisms, such as nitrosation pathways .
    Validation : Compare computed vs. experimental IR spectra (e.g., C=N stretches at ~1600 cm⁻¹) to refine functional group assignments .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Q. Advanced Process Chemistry

  • Chiral retention : Use of enantiopure starting materials (e.g., D-camphor) and chiral auxiliaries minimizes racemization during reflux .
  • Catalytic asymmetry : Transition-metal catalysts (e.g., Ru-BINAP) improve stereoselectivity in hydrogenation steps, though evidence for this specific compound is pending .
    Quality control : Chiral HPLC with cellulose-based columns reliably monitors enantiomeric excess (>99%) .

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